4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide
CAS No.:
Cat. No.: VC20422233
Molecular Formula: C24H33N3O5
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H33N3O5 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-4-oxidopiperazin-4-ium-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H33N3O5/c1-18-7-6-8-19(2)24(18)25-23(29)15-26-11-13-27(30,14-12-26)16-20(28)17-32-22-10-5-4-9-21(22)31-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) |
| Standard InChI Key | VXQXGOYHFGPGNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-4-oxidopiperazin-4-ium-1-yl]acetamide, reflects its intricate architecture . Key structural features include:
-
A 2,6-dimethylphenyl group linked via an acetamide bond.
-
A piperazine 1-oxide ring substituted with a hydroxypropyl chain.
-
A 2-methoxyphenoxy moiety attached to the propyl side chain.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₃N₃O₅ | |
| Molecular Weight | 443.536 g/mol | |
| SMILES | COc1ccccc1OCC(O)CN2(=O)CCN(CC(=O)Nc3c(C)cccc3C)CC2 | |
| InChI Key | VXQXGOYHFGPGNZ-UHFFFAOYSA-N |
Physicochemical Properties
While experimental data on solubility and logP remain limited, the presence of polar groups (e.g., hydroxyl, oxide) suggests moderate hydrophilicity. The compound’s melting point and stability are unspecified in available literature, though its synthesis requires controlled conditions due to sensitivity to oxidation .
Synthesis and Manufacturing
Synthetic Routes
Patent CN1915982A outlines a multi-step synthesis for ranolazine, providing insights into potential pathways for its N-oxide derivative :
-
Epoxide Formation: Reaction of 2-methoxyphenol with epichlorohydrin yields 3-(2-methoxyphenoxy)-1,2-propylene oxide (80% yield).
-
Piperazine Functionalization: The epoxide intermediate undergoes nucleophilic attack by piperazine derivatives under basic conditions.
-
Oxidation: Introduction of the N-oxide group likely occurs via peroxide-mediated oxidation of the tertiary amine in piperazine .
Critical challenges include regioselective oxidation and purification of the polar product, necessitating chromatographic techniques .
Industrial Production
As a custom synthesis product, commercial availability is restricted. Suppliers like LGC Standards produce it on-demand, requiring specialized documentation due to regulatory controls . Key considerations:
-
Shelf Life: Short stability window, necessitating cold storage.
-
Handling: Classified as a controlled substance in multiple jurisdictions .
Pharmacological Context and Research Findings
Relationship to Ranolazine
Ranolazine (C₂₄H₃₃N₃O₄), the parent drug, is a late sodium current inhibitor used for chronic angina . The N-oxide derivative differs by a single oxygen atom at the piperazine ring, altering electronic properties and potentially metabolism.
Table 2: Comparative Analysis with Ranolazine
| Parameter | Ranolazine | 4-N-Oxide Derivative |
|---|---|---|
| Molecular Formula | C₂₄H₃₃N₃O₄ | C₂₄H₃₃N₃O₅ |
| Key Modification | Piperazine (non-oxidized) | Piperazine 1-oxide |
| Known Activity | Late Na⁺ channel inhibition | Undetermined (presumed metabolite) |
Metabolic and Clinical Insights
While direct studies on the N-oxide are sparse, ranolazine’s pharmacokinetics suggest hepatic CYP3A4-mediated oxidation generates this metabolite . A 2019 study noted ranolazine’s modulation of plasma arginine levels (+26 µmol/L, p<0.05) and oxidative stress reduction (8-iso-PGF₂α ↓144 pmol/mg creatinine), hinting at shared pathways with its metabolites .
Future Directions and Research Gaps
Unanswered Questions
-
Metabolic Fate: Does the N-oxide undergo further biotransformation?
-
Activity Screening: Is the metabolite pharmacologically active or inert?
-
Synthetic Optimization: Can novel catalysts improve oxidation efficiency?
Recommendations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume